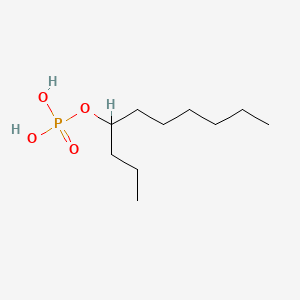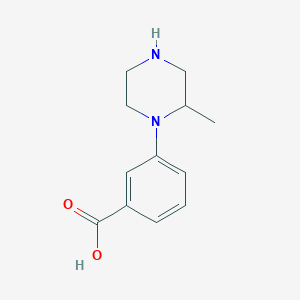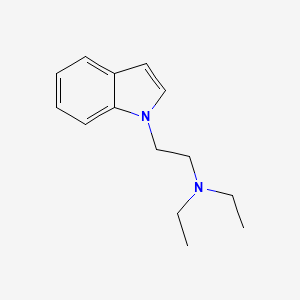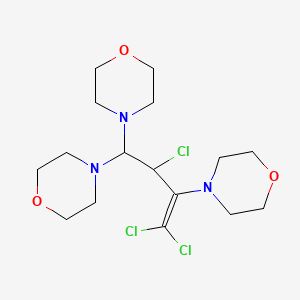
1,1,3-Trichloro-2,4,4-tris(4-morpholino)-1-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine is a chemical compound with the molecular formula C16H26Cl3N3O3 and a molecular weight of 414.75 g/mol . It is known for its unique structure, which includes three morpholine rings attached to a central carbon atom that is also bonded to chlorine atoms and a dichloromethylene group .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine typically involves the reaction of morpholine with a chlorinated precursor. One common method involves the reaction of morpholine with 1,1,3-trichloro-1-butene-2,4,4-triyl, which results in the formation of the desired compound . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
化学反応の分析
Types of Reactions
4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized morpholine derivatives, while substitution reactions can produce a variety of substituted morpholine compounds .
科学的研究の応用
4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,1,3-trichloro-2,4,4-tris(4-morpholino)-1-butene: A structurally similar compound with comparable chemical properties.
Morpholine derivatives: Other compounds containing morpholine rings, such as N-methylmorpholine and N-ethylmorpholine.
Uniqueness
4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine is unique due to its specific arrangement of morpholine rings and chlorinated groups, which confer distinct chemical reactivity and biological activity compared to other morpholine derivatives .
特性
CAS番号 |
68318-38-7 |
|---|---|
分子式 |
C16H26Cl3N3O3 |
分子量 |
414.8 g/mol |
IUPAC名 |
4-(1,1,3-trichloro-4,4-dimorpholin-4-ylbut-1-en-2-yl)morpholine |
InChI |
InChI=1S/C16H26Cl3N3O3/c17-13(14(15(18)19)20-1-7-23-8-2-20)16(21-3-9-24-10-4-21)22-5-11-25-12-6-22/h13,16H,1-12H2 |
InChIキー |
YVWFFAAZXOIGDJ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(C(C(=C(Cl)Cl)N2CCOCC2)Cl)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


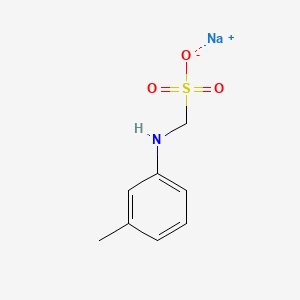

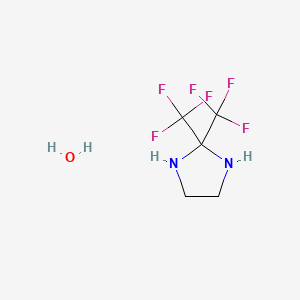
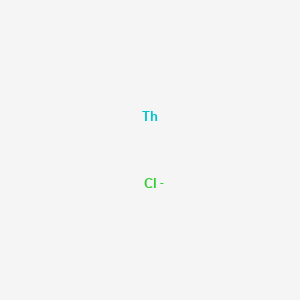
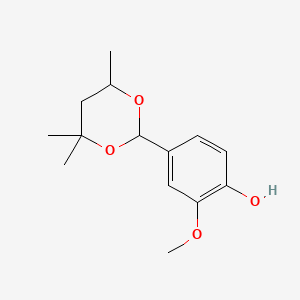
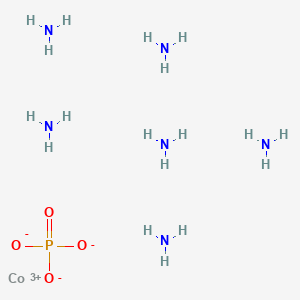


![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)

